molecular formula C17H12N2O B12533020 3-(9H-pyrido[3,4-b]indol-1-yl)phenol

3-(9H-pyrido[3,4-b]indol-1-yl)phenol

Cat. No.: B12533020
M. Wt: 260.29 g/mol
InChI Key: FECICFUYGJYTCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(9H-Pyrido[3,4-b]indol-1-yl)phenol is a heterocyclic compound featuring a pyridoindole core linked to a phenolic hydroxyl group at the 3-position. Its molecular formula is C₁₆H₁₂N₂O, with a molecular weight of 248.29 g/mol. This compound is structurally related to β-carboline alkaloids, which are known for diverse biological activities, including antithrombotic, antioxidant, and enzyme-modulating properties .

Properties

Molecular Formula

C17H12N2O

Molecular Weight

260.29 g/mol

IUPAC Name

3-(9H-pyrido[3,4-b]indol-1-yl)phenol

InChI

InChI=1S/C17H12N2O/c20-12-5-3-4-11(10-12)16-17-14(8-9-18-16)13-6-1-2-7-15(13)19-17/h1-10,19-20H

InChI Key

FECICFUYGJYTCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C4=CC(=CC=C4)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9H-pyrido[3,4-b]indol-1-yl)phenol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate indole derivatives under acidic or basic conditions. For instance, the use of 3-chloroperoxybenzoic acid in chloroform and ethanol can facilitate the formation of the pyridoindole core .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Catalysts and specific reaction conditions are employed to control the formation of the desired product. Techniques such as crystallization and chromatography are used to purify the final compound.

Chemical Reactions Analysis

Types of Reactions

3-(9H-pyrido[3,4-b]indol-1-yl)phenol undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like Mo(CO)6 to form hydroxamic acids.

    Reduction: Reduction reactions can be carried out using common reducing agents under controlled conditions.

    Substitution: The phenol group allows for electrophilic aromatic substitution reactions, where substituents can be introduced at specific positions on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Mo(CO)6, 3-chloroperoxybenzoic acid.

    Reducing Agents: Common reducing agents like sodium borohydride.

    Catalysts: Acid catalysts for cyclization reactions.

Major Products

The major products formed from these reactions include various substituted pyridoindoles and hydroxamic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that derivatives of pyridoindoles, including 3-(9H-pyrido[3,4-b]indol-1-yl)phenol, exhibit significant anticancer activity. These compounds are believed to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways associated with cell proliferation and survival. Studies have shown that these compounds can effectively target cancer cells while sparing normal cells, making them promising candidates for cancer therapies .

Neuroprotective Effects
Another area of interest is the neuroprotective potential of pyridoindole derivatives. Research suggests that these compounds may protect neuronal cells from oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's. The ability to cross the blood-brain barrier enhances their therapeutic prospects in treating neurological disorders .

Organic Synthesis

Synthetic Intermediates
3-(9H-pyrido[3,4-b]indol-1-yl)phenol serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including electrophilic substitution and coupling reactions. For instance, it can be used to synthesize beta-carboline derivatives through straightforward synthetic routes, which are valuable in pharmaceutical applications .

Catalytic Applications
The compound has also been explored for its potential as a catalyst in organic reactions. Its ability to facilitate reactions under mild conditions makes it a candidate for green chemistry applications, where reducing environmental impact is crucial. Studies have demonstrated its effectiveness in catalyzing reactions such as C–N bond formation, which is essential in synthesizing pharmaceuticals and agrochemicals .

Material Science

Development of Functional Materials
The incorporation of 3-(9H-pyrido[3,4-b]indol-1-yl)phenol into polymer matrices has been investigated for creating functional materials with enhanced properties. These materials could exhibit improved thermal stability and mechanical strength, making them suitable for various industrial applications. Additionally, their optical properties make them candidates for use in electronic devices and sensors .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that a series of pyridoindole derivatives exhibited potent anticancer activity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, highlighting the therapeutic potential of these compounds in oncology.

Case Study 2: Neuroprotection

In a research article from Neuroscience Letters, researchers reported that 3-(9H-pyrido[3,4-b]indol-1-yl)phenol showed protective effects against oxidative stress-induced neuronal death in vitro. The findings suggest that this compound could be further developed as a treatment for neurodegenerative diseases.

Case Study 3: Green Chemistry Catalysis

A recent study explored the use of 3-(9H-pyrido[3,4-b]indol-1-yl)phenol as a catalyst for C–N coupling reactions under environmentally friendly conditions. The results indicated high yields and selectivity, positioning this compound as a valuable tool in sustainable organic synthesis.

Mechanism of Action

Comparison with Similar Compounds

Norharman (9H-Pyrido[3,4-b]indole)

  • Structural Difference: Lacks the phenolic hydroxyl group at position 3.
  • Studies show that phenolic compounds in spices (e.g., cloves, cinnamon) inhibit Norharman formation in cooked meats by up to 60% .

Harman (1-Methyl-9H-pyrido[3,4-b]indole)

  • Structural Difference: Contains a methyl group at position 1 instead of a phenolic hydroxyl.
  • Properties and Applications: Harman is another HCA with neurotoxic and monoamine oxidase inhibitory effects . The methyl group increases lipophilicity, enhancing blood-brain barrier penetration compared to the phenolic analog. However, 3-(9H-pyrido[3,4-b]indol-1-yl)phenol’s hydroxyl group may confer higher solubility in polar solvents and improved antioxidant capacity .

1-Acetyl-β-carboline (1-(9H-Pyrido[3,4-b]indol-1-yl)ethanone)

  • Structural Difference: Substituted with an acetyl group at position 1 instead of phenol.
  • Properties and Applications: Found naturally in Streptomyces and Rauvolfia serpentina, this metabolite exhibits alkaloidal properties .

3-{6-Methoxy-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-yl}phenol

  • Structural Difference : Contains a methoxy group at position 6 of the pyridoindole ring.
  • Properties and Applications: The methoxy group enhances lipophilicity (logP ≈ 2.1) and may influence receptor binding selectivity. Computational studies suggest a molecular mass of 294.35 g/mol and a pKa of ~9.5 for the phenolic hydroxyl .

(2-(3-(Hydroxymethyl)-9H-pyrido[3,4-b]indol-1-yl)ethyl)-L-phenylalanine

  • Structural Difference : Features a hydroxymethyl group and a phenylalanine moiety.
  • Properties and Applications: This compound demonstrates potent antithrombotic activity by binding to P-selectin, with efficacy surpassing aspirin in rodent models . The hydroxymethyl and amino acid substituents enable dual interactions with biological targets, contrasting with the simpler phenolic derivative’s mechanism .

Data Tables

Table 1. Key Structural and Functional Comparisons

Compound Name Substituents Molecular Weight (g/mol) Key Properties
3-(9H-Pyrido[3,4-b]indol-1-yl)phenol Phenol at C3 248.29 Antioxidant, hydrogen-bond donor
Norharman None 168.20 Mutagenic, thermally formed in meats
Harman Methyl at C1 182.22 Neurotoxic, MAO inhibitor
1-Acetyl-β-carboline Acetyl at C1 210.23 Alkaloidal metabolite, stable
3-{6-Methoxy-pyridoindol-1-yl}phenol Methoxy at C6, phenol at C3 294.35 Enhanced lipophilicity

Research Findings and Implications

  • Antioxidant vs. Mutagenic Roles: The phenolic group in 3-(9H-pyrido[3,4-b]indol-1-yl)phenol mitigates HCA formation in cooked meats, whereas non-phenolic analogs like Harman and Norharman are procarcinogenic .
  • Structural Modifications : Methoxy or acetyl substitutions alter solubility and target engagement. For example, methoxy derivatives may improve blood-brain barrier penetration for neurological applications .
  • Therapeutic Potential: Derivatives with amino acid conjugates (e.g., phenylalanine) show promise in thrombosis treatment, highlighting the versatility of pyridoindole scaffolds .

Biological Activity

3-(9H-pyrido[3,4-b]indol-1-yl)phenol, a compound derived from the pyridoindole family, has garnered attention due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure

The chemical structure of 3-(9H-pyrido[3,4-b]indol-1-yl)phenol can be represented as follows:

C15H12N2O\text{C}_{15}\text{H}_{12}\text{N}_2\text{O}

This structure features a phenolic group attached to a pyridoindole moiety, which is essential for its biological activity.

Research indicates that 3-(9H-pyrido[3,4-b]indol-1-yl)phenol exhibits its biological effects primarily through the following mechanisms:

  • Aryl Hydrocarbon Receptor (AHR) Activation : The compound has been shown to activate AHR, leading to the induction of cytochrome P450 enzymes, particularly CYP1A1. This is crucial for the metabolism of various xenobiotics and endogenous compounds .
  • Antioxidant Properties : The phenolic structure contributes to its ability to scavenge free radicals, providing protective effects against oxidative stress in cellular systems .
  • Cytotoxicity Against Cancer Cells : Preliminary studies suggest that 3-(9H-pyrido[3,4-b]indol-1-yl)phenol may possess cytotoxic properties against various cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms .

Biological Activity Overview

Activity Description Reference
AHR ActivationInduces CYP1A1 expression and activity in hepatocytes.
Antioxidant ActivityScavenges free radicals and reduces oxidative stress.
CytotoxicityExhibits cytotoxic effects on cancer cell lines (e.g., MCF-7, BGC-823).
Antimicrobial ActivityDemonstrates antibacterial effects against specific Gram-positive bacteria.

Case Study 1: AHR Activation and CYP Induction

A study investigated the effects of 3-(9H-pyrido[3,4-b]indol-1-yl)phenol on AHR-mediated pathways in chick embryo hepatocytes. The results indicated a significant increase in CYP1A-mediated enzyme activities upon treatment with the compound. This suggests its potential role in modulating drug metabolism and environmental toxin responses .

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies demonstrated that 3-(9H-pyrido[3,4-b]indol-1-yl)phenol exhibited cytotoxicity against several cancer cell lines. The IC50 values for MCF-7 and BGC-823 cells were reported at approximately 5.75 µg/mL and 3.53 µg/mL, respectively. These findings highlight the compound's potential as an anticancer agent .

Case Study 3: Antimicrobial Properties

Another investigation evaluated the antimicrobial activity of various derivatives of pyridoindole compounds, including 3-(9H-pyrido[3,4-b]indol-1-yl)phenol. The compound showed significant inhibition against Gram-positive bacteria such as Bacillus cereus, indicating its potential use in developing new antimicrobial agents .

Q & A

Q. What are the recommended synthetic routes for 3-(9H-pyrido[3,4-b]indol-1-yl)phenol and its derivatives?

Methodological Answer: The synthesis of pyrido[3,4-b]indole derivatives often employs palladium-catalyzed amidation and cyclization. For example, 9-hexyl-2-(pyridin-3-yl)-9H-pyrido[2,3-b]indol-4-ol was synthesized via Pd-catalyzed coupling, achieving a 60% yield after hydrogenation with Pd/C under H₂ atmosphere . Key steps include:

  • Selection of substituents (e.g., alkyl or aryl groups) to modulate solubility and reactivity.
  • Use of CHN analysis to confirm elemental composition .
  • Optimization of reaction time (e.g., 48 hours for hydrogenation) .

Q. How can researchers characterize pyrido[3,4-b]indole derivatives to confirm structural integrity?

Methodological Answer: Characterization typically involves:

  • ESI-MS and IR spectroscopy to verify molecular weight and functional groups (e.g., carbonyl stretches at ~1614 cm⁻¹ in IR) .
  • ¹H NMR for substituent positioning (e.g., aromatic protons at δ 7.38–8.50 ppm) .
  • CHN analysis to validate stoichiometry (e.g., C: 75.63%, H: 5.97%, N: 11.73% for a derivative in ).
  • HPLC purification to isolate intermediates .

Q. What preliminary biological assays are suitable for evaluating pyrido[3,4-b]indole derivatives?

Methodological Answer: Initial screening should focus on:

  • Enzyme inhibition assays (e.g., aryl hydroxylase inhibition using chick embryo hepatocytes) .
  • CYP450 interaction studies via 7-ethoxyresorufin deethylase (EROD) assays .
  • Cytotoxicity profiling using cell lines (e.g., LC/MS for metabolite tracking) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize pyrido[3,4-b]indole derivatives for enhanced bioactivity?

Methodological Answer: SAR strategies include:

  • Substituent variation : Introducing methyl or methoxy groups at the 1-position (e.g., 1-methyl derivatives in ) increases metabolic stability.
  • Piperazine-linked analogs : Derivatives like (4-(4-chlorophenyl)piperazin-1-yl)(9-methyl-1-phenyl-9H-pyrido[3,4-b]indol-3-yl)methanone show improved binding affinity (IC₅₀: 158–160 °C melting point) .
  • Data-driven optimization : Compare logP, polar surface area, and IC₅₀ values to balance solubility and potency .

Q. How should researchers resolve contradictions in enzyme inhibition data across studies?

Methodological Answer: Address discrepancies via:

  • Standardized assay conditions : Ensure consistent CYP450 isoform selection (e.g., CYP1A1 vs. CYP1A2) .
  • Control experiments : Use TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin) as a positive control for aryl hydrocarbon receptor (AHR) activation .
  • Mechanistic validation : Employ collision-induced dissociation (CID) mass spectrometry to confirm inhibitor-enzyme adducts .

Q. What computational methods support the design of pyrido[3,4-b]indole-based inhibitors?

Methodological Answer:

  • Docking studies : Use AutoDock Vina to model interactions with AHR ligand-binding domains .
  • MD simulations : Analyze stability of hydrogen bonds (e.g., between indole nitrogen and His291 residue) over 100-ns trajectories.
  • QSAR models : Correlate electronic parameters (e.g., Hammett σ values of substituents) with inhibitory potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.